molecular formula C16H30N2O3 B1394375 1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol CAS No. 1215788-48-9

1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol

Cat. No. B1394375
M. Wt: 298.42 g/mol
InChI Key: PXWJTWBTFUGALJ-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of compounds with the Boc group can vary widely depending on the specific compound. For example, the molecular weight of N-(tert-butoxycarbonyl)-l-phenylalanine is 265.3 g/mol .


Chemical Reactions Analysis

The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the Boc group can vary widely. For example, the heat capacities of N-(tert-butoxycarbonyl)-l-phenylalanine were measured over the temperature range from 78 to 350 K .

Scientific Research Applications

Efficient Synthesis Protocols

Researchers have developed efficient methodologies for synthesizing compounds related to 1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol, highlighting its utility in organic synthesis. For instance, an efficient one-pot protocol has been described for the reduction of β-nitro alcohols to their corresponding N-(tert-butoxycarbonyl) amino alcohols, showcasing the compound's role in facilitating short synthesis routes for complex molecules (Saikia et al., 2008).

Novel Reagent Development

The compound has been utilized in the development of new reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), which serves as a tert-butoxycarbonylation agent for various substrates. This reagent demonstrates chemoselectivity and high yield under mild conditions, underscoring the compound's versatility in organic synthesis (Ouchi et al., 2002).

Polymer Chemistry Applications

In the field of polymer chemistry, the tert-butoxycarbonyl moiety, a key feature of 1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol, has been explored for its role in the thermal decomposition of methacrylate polymers. This research provides insights into the deprotection of the BOC group in polymer side chains and its implications for polymer stability and decomposition (Jing et al., 2019).

Chemical Resolution Techniques

The compound's structure has also been leveraged in chemical resolution techniques, as demonstrated by the stereospecific resolution of N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine using lipase from Pseudomonas cepacia. This research highlights the compound's utility in enantiomerically pure compound synthesis, which is crucial for pharmaceutical and fine chemical industries (Goswami et al., 2001).

Material Properties and Applications

Further studies delve into the properties and applications of amino acid-based polyacetylenes derived from compounds similar to 1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol. These polymers demonstrate significant potential in materials science, offering insights into helical conformation and photophysical properties, which could pave the way for new material innovations (Gao et al., 2003).

Safety And Hazards

Safety data sheets for compounds with the Boc group indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with appropriate personal protective equipment, and exposure should be avoided .

Future Directions

The Boc group continues to be widely used in peptide synthesis, and research into its properties and applications is ongoing . Future directions may include the development of new synthesis methods and applications in the production of peptides and other compounds .

properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)piperidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-6-14(7-11-18)17-8-4-13(12-19)5-9-17/h13-14,19H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWJTWBTFUGALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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